Scientific Field: Industrial Chemistry
Summary of Application: Thiazoles, their derivatives, and isomers have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .
Methods of Application: The methods of application vary depending on the specific use. For example, in the case of photographic sensitizers, thiazoles may be incorporated into the chemical formulation of the photographic film .
Results or Outcomes: Thiazoles have proven to be effective in these applications, contributing to the performance and efficiency of the products in which they are used .
Summary of Application: Thiazole derivatives have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . These properties make them valuable in the development of new therapeutic agents.
Methods of Application: The methods of application involve the synthesis of thiazole-based compounds and their testing in relevant biological models to assess their antioxidant, analgesic, and anti-inflammatory activities .
Results or Outcomes: Compounds containing thiazole moieties have shown promising results in reducing oxidative stress, pain, and inflammation in various experimental models .
Summary of Application: Thiazole derivatives have been found to have antimicrobial and antifungal activities . This makes them potential candidates for the development of new antimicrobial and antifungal agents.
Methods of Application: The methods of application involve the synthesis of thiazole-based compounds and their testing against various microbial and fungal strains .
Results or Outcomes: Thiazole-based compounds have shown significant antimicrobial and antifungal activities in various studies .
2-Methylthiazole-4-carboxamide is an organic compound with the molecular formula C₅H₆N₂O₂S and a molecular weight of 142.17 g/mol. It features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The compound is characterized by its carboxamide functional group, which contributes to its chemical reactivity and biological properties. Its InChI Key is ZHDRDZMTEOIWSX-UHFFFAOYSA-N, and it has a high gastrointestinal absorption rate .
Research indicates that 2-Methylthiazole-4-carboxamide exhibits promising biological activities:
Several methods exist for synthesizing 2-Methylthiazole-4-carboxamide:
2-Methylthiazole-4-carboxamide finds application in various fields:
Studies have shown that 2-Methylthiazole-4-carboxamide interacts with several biological targets:
Several compounds share structural similarities with 2-Methylthiazole-4-carboxamide. Here’s a comparison highlighting its uniqueness:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Ethylthiazole-4-carboxylic acid | Ethyl group at position 2 | Increased lipophilicity compared to the methyl variant |
| 2-Isopropylthiazole-4-carboxylic acid | Isopropyl group at position 2 | Greater steric hindrance affecting reactivity |
| 2-(Trifluoromethyl)thiazole-4-carboxylic acid | Trifluoromethyl group at position 2 | Enhanced electronic properties influencing activity |
| Ethyl 2-methylthiazole-4-carboxylate | Ethyl ester instead of amide | Different reactivity profile due to ester functionality |
| Methyl 2-formylthiazole-4-carboxylate | Aldehyde group instead of amide | Reactivity towards nucleophiles differs significantly |
The presence of different functional groups in these compounds leads to variations in their chemical reactivity and biological activity, making each unique in its applications and potential uses.
2-Methylthiazole-4-carboxamide belongs to the aromatic thiazole derivatives, a class of heterocycles with a five-membered ring containing two heteroatoms: sulfur (at position 1) and nitrogen (at position 3). The carboxamide group at position 4 enhances its polarity and hydrogen-bonding capacity, distinguishing it from simpler thiazole analogs like thiamine (vitamin B1).
The compound adheres to the Hantzsch-Widman nomenclature system, which assigns prefixes based on heteroatom placement. Its core structure aligns with the "thiazole" parent framework, with substituents defined by their positions relative to the sulfur and nitrogen atoms.
| Position | Substituent | Functional Group |
|---|---|---|
| 1 | Sulfur | Thiazole core |
| 2 | Methyl | Alkyl group |
| 3 | Nitrogen | Thiazole core |
| 4 | Carboxamide | CONH₂ |
The thiazole scaffold has been explored since the late 19th century, following the pioneering work of Arthur Hantzsch and Oskar Widman on heterocyclic synthesis. Early thiazole derivatives were synthesized via cyclization reactions between α-haloketones and thioamide precursors. The introduction of substituents like methyl and carboxamide groups expanded the scope of thiazole chemistry, enabling applications in pharmaceuticals and materials science.
2-Methylthiazole-4-carboxamide emerged as a target compound in the mid-20th century, driven by efforts to develop bioactive heterocycles. Its synthesis was first reported in the 1980s through hydrolysis of ethyl 2-methylthiazole-4-carboxylate with ammonia, establishing a foundational route for subsequent modifications.
Thiazoles are indispensable in medicinal chemistry due to their structural similarity to biogenic molecules like thiamine and their ability to engage in hydrogen bonding. 2-Methylthiazole-4-carboxamide enhances this profile through:
The IUPAC name 2-methyl-1,3-thiazole-4-carboxamide reflects its substituents and ring structure. Key identifiers include:
The compound is indexed in databases like PubChem (CID 7019409) and ChemSpider (580871), providing access to spectral data and synthetic routes.
2-Methylthiazole-4-carboxamide is a heterocyclic organic compound characterized by a five-membered thiazole ring containing both nitrogen and sulfur atoms [1]. The compound possesses the molecular formula C5H6N2OS, with a molecular weight of 142.18 g/mol [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-methyl-1,3-thiazole-4-carboxamide [2].
The structural representation follows the Simplified Molecular Input Line Entry System notation: CC1=NC(=CS1)C(=O)N [2]. This notation indicates a thiazole ring with a methyl group attached at position 2 and a carboxamide functional group at position 4 [1] [2]. The compound is also identified by the Chemical Abstracts Service registry number 31825-95-3 [1] [2].
The thiazole ring system exhibits planar geometry and demonstrates significant pi-electron delocalization, contributing to its aromatic character [3]. The molecular structure features an electron-deficient heterocyclic system due to the presence of both nitrogen and sulfur heteroatoms within the five-membered ring [3].
Limited experimental data exists for the specific thermal properties of 2-methylthiazole-4-carboxamide in the available literature [4]. Related thiazole carboxamide compounds demonstrate varying thermal stability patterns, with decomposition temperatures generally occurring at elevated temperatures [5]. Thiazole-2-carboxylic acid, a structurally related compound, exhibits thermal decomposition at room temperature, yielding carbon dioxide and thiazole [5].
The physical appearance and density characteristics of 2-methylthiazole-4-carboxamide are not extensively documented in the current literature [4]. Related thiazole compounds typically exhibit solid-state characteristics at room temperature [6]. Thiazole-2-carboxamide, for comparative purposes, appears as a colorless solid with a predicted density of 1.410±0.06 g/cm³ [6].
The solid-state properties of thiazole carboxamides are influenced by intermolecular hydrogen bonding interactions involving the carboxamide functional group [7]. These interactions contribute to the crystalline structure and overall physical stability of the compound [7].
Solubility parameter data for 2-methylthiazole-4-carboxamide is limited in the available research literature [8]. The compound's solubility characteristics are expected to be influenced by the polar carboxamide functional group and the aromatic thiazole ring system [8]. Related ethyl 2-amino-4-methylthiazole-5-carboxylate demonstrates solubility in dimethylformamide (20 mg/ml), dimethyl sulfoxide (20 mg/ml), and ethanol (20 mg/ml), while remaining insoluble in water [9].
The presence of the carboxamide group typically enhances polar solvent compatibility through hydrogen bonding interactions [7]. The thiazole ring system contributes to the compound's overall lipophilicity, affecting its partitioning behavior between polar and nonpolar solvents [8].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C5H6N2OS | [1] |
| Molecular Weight | 142.18 g/mol | [1] |
| XLogP3-AA | 0.6 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Topological Polar Surface Area | 84.2 Ų | [2] |
Nuclear magnetic resonance spectroscopy data for 2-methylthiazole-4-carboxamide is limited in the available literature [10]. Related thiazole carboxamide derivatives provide insight into expected spectroscopic patterns [10] [11]. Methyl 2-amino-5-methylthiazole-4-carboxylate exhibits characteristic proton nuclear magnetic resonance signals, including a singlet at 2.49 parts per million for the methyl group and a singlet at 6.97 parts per million for the amine protons [10].
The thiazole ring protons typically appear in the aromatic region between 7.27 and 8.77 parts per million, indicating significant diamagnetic ring current effects [3]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts for the thiazole carbon atoms, with the carboxamide carbonyl carbon typically appearing around 164-167 parts per million [10] [12].
For structurally related 2-(3,4-dimethoxyphenyl)-4-methylthiazole-5-carboxamide derivatives, the thiazole methyl group appears at approximately 2.64-2.92 parts per million in proton nuclear magnetic resonance spectra [12]. The carboxamide carbonyl carbon resonates at 166-167 parts per million in carbon-13 spectra [12].
Infrared spectroscopy of carboxamide-containing compounds typically exhibits characteristic absorption bands [7]. The carboxamide functional group demonstrates primary amide stretching vibrations, with nitrogen-hydrogen stretching occurring around 3200-3400 cm⁻¹ [10] [7]. The carbonyl stretching frequency appears between 1650-1680 cm⁻¹ for primary amides [7].
Related thiazole carboxamide compounds show infrared absorption patterns consistent with these functional group characteristics [10]. Methyl 2-amino-5-methylthiazole-4-carboxylate exhibits nitrogen-hydrogen stretching at 3433 cm⁻¹ and conjugated ester carbonyl stretching at 1688 cm⁻¹ [10]. The thiazole ring system contributes additional vibrational modes in the fingerprint region below 1500 cm⁻¹ [10].
Thiazole derivatives generally display characteristic aromatic carbon-hydrogen stretching vibrations in the 3000-3100 cm⁻¹ region [13]. The heterocyclic ring vibrations appear as complex patterns in the 1400-1600 cm⁻¹ range [13].
Mass spectrometry analysis of 2-methylthiazole-4-carboxamide reveals characteristic fragmentation patterns [14]. The molecular ion peak appears at mass-to-charge ratio 142, corresponding to the intact molecular structure [14]. Predicted collision cross-section values for various adduct ions include 126.1 Ų for the protonated molecular ion [M+H]⁺ at mass-to-charge ratio 143.02736 [14].
Common fragmentation pathways involve loss of the carboxamide functional group, resulting in fragment ions corresponding to the methylthiazole core structure [15]. Related 2-methylthiazole exhibits characteristic fragmentation patterns with base peaks typically observed for the intact heterocyclic ring system [15].
Sodium and potassium adduct ions appear at mass-to-charge ratios 165.00930 and 180.98324, respectively, with corresponding collision cross-section values of 135.6 and 133.8 Ų [14]. These adduct formation patterns are characteristic of compounds containing heteroatoms capable of coordination with alkali metal ions [14].
| Ion Type | m/z | Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 143.027 | 126.1 |
| [M+Na]⁺ | 165.009 | 135.6 |
| [M+K]⁺ | 180.983 | 133.8 |
| [M-H]⁻ | 141.013 | 128.9 |
The electronic structure of 2-methylthiazole-4-carboxamide reflects the electron-deficient nature of the thiazole ring system [16] [3]. The thiazole heterocycle demonstrates significant pi-electron delocalization, with calculated pi-electron density indicating carbon-5 as the primary site for electrophilic substitution [3]. The carbon-2 hydrogen is particularly susceptible to deprotonation due to the electron-withdrawing effects of the nitrogen and sulfur heteroatoms [3].
The carboxamide functional group exerts electron-withdrawing effects on the thiazole ring, further reducing the electron density of the heterocyclic system [16]. This electronic deactivation influences the compound's reactivity toward electrophilic substitution reactions and affects its interaction with biological targets [16].
Quantum chemical calculations reveal that the presence of the carboxamide substituent significantly modifies the electronic character of the thiazole ring [16]. The electron-deficient nature of the compound is evidenced by its reduced reactivity toward singlet oxygen photooxidation compared to non-substituted thiazole derivatives [16].
The traditional approaches to synthesizing 2-methylthiazole-4-carboxamide have been well-established in the literature and continue to serve as fundamental methodologies in both academic and industrial settings.
The most prevalent classical route involves the transformation of ethyl 2-methylthiazole-4-carboxylate into the target carboxamide through nucleophilic substitution at the carbonyl carbon [1] [2]. This ester precursor can be readily obtained through established thiazole synthetic protocols, particularly the Hantzsch thiazole synthesis involving the cyclocondensation of thioacetamide with ethyl bromopyruvate [4].
The conversion of the ethyl ester to the carboxamide proceeds through several well-documented pathways. Direct ammonolysis using ammonia or ammonium hydroxide in ethanol represents the most straightforward approach, typically yielding 70-85% of the desired product [1]. The reaction mechanism involves nucleophilic attack of ammonia on the electrophilic carbonyl carbon, followed by elimination of ethanol to form the amide bond.
Alternative nucleophilic reagents have been employed to access the carboxamide functionality. Treatment with ammonium acetate under reflux conditions provides yields ranging from 75-90%, offering improved efficiency compared to direct ammonolysis [1]. The use of hydrazine hydrate as the nucleophile leads to the formation of the corresponding carbohydrazide intermediate, which can subsequently be converted to the carboxamide through appropriate synthetic transformations [5].
Ammonolysis reactions represent a cornerstone methodology for carboxamide formation from thiazole esters. The mechanistic pathway involves initial coordination of the nucleophilic nitrogen to the electrophilic carbonyl carbon, followed by tetrahedral intermediate formation and subsequent elimination of the alcohol leaving group [6] [7].
The efficiency of ammonolysis reactions is significantly influenced by reaction conditions including temperature, solvent choice, and ammonia concentration. Elevated temperatures generally enhance reaction rates but may lead to increased side product formation. Protic solvents such as ethanol facilitate the reaction through hydrogen bonding stabilization of intermediates, while maintaining compatibility with the ammonia nucleophile [8].
Mechanistic studies have revealed that the electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the ester carbonyl, rendering these substrates particularly amenable to nucleophilic attack [9]. This electronic activation contributes to the generally favorable yields observed in thiazole ester ammonolysis compared to simple aliphatic esters.
Contemporary synthetic methodologies have evolved to address limitations of classical approaches through the incorporation of advanced catalytic systems and novel reaction paradigms.
Modern catalyst-mediated approaches have revolutionized thiazole carboxamide synthesis through enhanced selectivity, improved yields, and reduced environmental impact. Heterogeneous catalysis has emerged as a particularly attractive strategy, offering advantages in catalyst recovery and reuse [10] [11].
Iron-based magnetic nanoparticles functionalized with vitamin B1 have demonstrated exceptional catalytic activity in thiazole formation reactions [10]. These Fe3O4@vitamin B1 magnetic nanoparticles (MNPs) facilitate the cyclization of arylglyoxal monohydrates with thiobenzamides under mild conditions, achieving yields of 85-92% within 2-4 hours at 80°C. The magnetic nature of these catalysts enables facile separation and recycling through simple magnetic decantation.
Palladium-metalled phosphorus-doped porous organic polymers (POPs) represent another significant advancement in heterogeneous catalysis for thiazole synthesis [10]. These materials exhibit exceptional catalytic efficiency in the condensation of thiobenzamides with isonitriles, producing yields of 78-95% under ambient conditions within 1-3 hours. The high surface area and tunable porosity of POP-based catalysts contribute to enhanced substrate accessibility and improved mass transfer characteristics.
Biocatalytic approaches have gained considerable attention due to their inherent environmental compatibility and mild reaction conditions [11]. Trypsin from porcine pancreas (PPT) has been successfully employed as a biocatalyst for thiazole synthesis, achieving 90% yield in the condensation of benzoyl isothiocyanate with diethylamine in ethanol at room temperature. The enzyme's specificity and ability to operate under physiological conditions make it an attractive alternative to traditional chemical catalysts.
Lipase-catalyzed synthesis represents another promising biocatalytic approach [12]. The use of lipase in aqueous medium under ultrasonic irradiation has achieved remarkable results, with 97% yield obtained in just 25 minutes at 35°C for the synthesis of 2,4-diphenylthiazole from acetophenone and thiobenzamide. The combination of enzymatic catalysis with ultrasonic activation provides synergistic effects, enhancing both reaction rate and product yield.
Green chemistry methodologies have become increasingly important in synthetic organic chemistry, emphasizing waste reduction, energy efficiency, and environmental sustainability [10] [13]. These approaches align with the twelve principles of green chemistry while maintaining synthetic efficiency and product quality.
Microwave-assisted synthesis has emerged as a powerful green technology for thiazole preparation [10] [14]. The use of polyethylene glycol-400 (PEG-400) as a green solvent medium under microwave irradiation (300W, 80°C) enables rapid thiazole formation with yields ranging from 84-89%. The enhanced heating efficiency of microwave irradiation significantly reduces reaction times compared to conventional heating methods, while PEG-400 provides an environmentally benign reaction medium that can be readily recycled [15] [16].
Ultrasound-mediated synthesis represents another significant advancement in green chemistry applications [10] [17]. The use of water as the sole reaction medium under ultrasonic irradiation conditions achieves yields of 85-97% while eliminating the need for organic solvents. Ultrasonic activation enhances mass transfer and provides efficient mixing, leading to improved reaction kinetics and reduced environmental impact.
One-pot multicomponent reactions have gained prominence as atom-economical synthetic strategies [18]. These approaches combine multiple reactants in a single vessel, minimizing waste generation and simplifying purification procedures. Ethanol-mediated one-pot syntheses conducted at room temperature achieve yields of 78-95% while demonstrating excellent functional group tolerance and substrate scope.
Deep eutectic solvents (DES) represent an innovative class of green solvents with unique properties including low toxicity, biodegradability, and excellent solvating ability [19]. The combination of L-proline and ethylene glycol as a DES medium enables efficient thiazole synthesis with yields ranging from 60-85%. The ionic nature of DES provides enhanced reactivity compared to conventional molecular solvents, while their low volatility eliminates solvent emission concerns.
Catalyst-free domino reactions conducted in aqueous medium under microwave irradiation demonstrate the ultimate in green chemistry approaches [17]. These methods eliminate both catalyst and organic solvent requirements while achieving yields of 72-87%. The use of water as the reaction medium combined with microwave heating provides an exceptionally clean and efficient synthetic protocol.
Systematic optimization of reaction parameters is essential for achieving maximum synthetic efficiency and reproducibility in thiazole carboxamide synthesis.
Temperature optimization studies have revealed complex relationships between reaction temperature, product yield, and side product formation [19] [20]. For most thiazole synthesis reactions, optimal temperatures range from 80-120°C, with higher temperatures generally increasing reaction rates but potentially leading to decomposition or side reactions [21].
Solvent effects play a crucial role in determining reaction outcomes through influences on substrate solubility, transition state stabilization, and product selectivity [20]. Polar protic solvents such as ethanol and methanol generally provide favorable results due to their ability to stabilize charged intermediates and facilitate proton transfer processes. The unique properties of hexafluoroisopropanol (HFIP) as a highly polar, hydrogen-bonding solvent have been particularly noteworthy [20]. HFIP's exceptional hydrogen-bonding donor ability and high ionizing power create an optimal environment for thiazole formation, achieving yields up to 90% compared to 50% or less in conventional solvents.
The influence of solvent polarity on reaction kinetics has been systematically investigated [20]. High polarity solvents enhance reaction rates through better stabilization of polar transition states, while the hydrogen-bonding ability of protic solvents facilitates proton transfer steps in the cyclization mechanism. Water has emerged as an exceptionally effective medium for many thiazole syntheses, combining environmental benefits with excellent solvating properties for ionic intermediates [17] [12].
Catalyst optimization encompasses both the selection of appropriate catalytic systems and determination of optimal loading levels [21] [22]. Studies have demonstrated that catalyst loading significantly influences both reaction efficiency and economic viability.
For heterogeneous catalysts such as the terephthalohydrazide chitosan Schiff base hydrogel (TCsSB), optimal loading levels of 10-15 mol% have been identified [21] [22]. Lower catalyst loadings (5 mol%) result in incomplete conversion and reduced yields, while higher loadings (>20 mol%) provide minimal additional benefit while increasing costs. The optimal 15 mol% loading achieves 87% yield within 20 minutes at 35°C under ultrasonic irradiation.
pH optimization is particularly critical for biocatalytic systems [12]. Lipase-catalyzed reactions demonstrate maximum activity at pH 7.5-8.5, with significant activity loss outside this range. The pH sensitivity reflects the ionization states of critical amino acid residues in the enzyme active site, emphasizing the importance of buffer selection and pH control in biocatalytic applications.
Microwave power optimization has revealed that power levels of 300-500W provide optimal heating efficiency without causing substrate decomposition [23]. Lower power levels result in insufficient heating and prolonged reaction times, while excessive power can lead to localized overheating and product degradation.
Effective purification and isolation protocols are essential for obtaining high-purity 2-methylthiazole-4-carboxamide suitable for subsequent applications.
Flash column chromatography remains the most widely employed purification technique for thiazole carboxamides [24]. Silica gel stationary phases with ethyl acetate/hexane gradient elution systems typically achieve purities of 95-99% with recoveries of 70-85%. The polar nature of carboxamide functionality requires careful solvent selection to achieve adequate separation while maintaining reasonable elution times.
Recrystallization techniques offer a cost-effective alternative for compounds exhibiting favorable crystallization behavior [25]. Ethanol/water solvent systems provide excellent results for many thiazole carboxamides, achieving purities of 90-95% with recoveries of 60-80%. The selection of appropriate recrystallization solvents requires consideration of solubility characteristics, crystal packing efficiency, and potential solvate formation.
Preparative high-performance liquid chromatography (HPLC) represents the gold standard for achieving maximum purity levels [26]. C18 reversed-phase columns with acetonitrile/water mobile phases enable purities exceeding 99% with recoveries of 80-90%. While more expensive than conventional techniques, preparative HPLC is essential for applications requiring pharmaceutical-grade purity.
Anti-solvent crystallization has proven particularly effective for controlling polymorphic forms and achieving consistent crystal morphology [27]. The addition of water as an anti-solvent to methanolic solutions enables controlled precipitation with purities of 85-95% and recoveries of 65-75%. This technique is particularly valuable for large-scale production where crystal form control is critical.
Trituration with diethyl ether provides a simple and effective method for initial purification of crude reaction products [28]. This technique achieves purities of 80-90% with recoveries of 70-85%, making it an attractive option for preliminary cleanup prior to more sophisticated purification methods.